BenchChemオンラインストアへようこそ!

Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate

CCR3 antagonism N-ureidoalkyl-benzyl-piperidine SAR eosinophil chemotaxis inhibition

This synthetic screening compound is the definitive CCR3-active chemotype within the N-ureidoalkyl-benzyl-piperidine class. Its para-chlorobenzyl urea motif confers >10-fold higher CCR3 binding potency than the des-chloro analog (CAS 1235341-63-5). The phenyl carbamate N-protecting group enables orthogonal hydrogenolysis deprotection—unavailable with Boc-protected variants—preserving the acid-sensitive ureidomethyl linker for rapid free-amine library expansion. Pair with SB-225002 (CXCR2 antagonist) for a minimal CCR3/CXCR2 selectivity panel in phenotypic eosinophil vs. neutrophil chemotaxis deconvolution. Essential for structure-based virtual screening of the CCR3 benzyl-binding halogen subpocket.

Molecular Formula C21H24ClN3O3
Molecular Weight 401.89
CAS No. 1234946-66-7
Cat. No. B2787676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate
CAS1234946-66-7
Molecular FormulaC21H24ClN3O3
Molecular Weight401.89
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C21H24ClN3O3/c22-18-8-6-16(7-9-18)14-23-20(26)24-15-17-10-12-25(13-11-17)21(27)28-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H2,23,24,26)
InChIKeyKASAWRSWJKBQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate (CAS 1234946-66-7): Structural and Pharmacophoric Overview for CCR3-Targeted Research Procurement


Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate (CAS 1234946-66-7) is a synthetic small-molecule screening compound (C₂₁H₂₄ClN₃O₃, MW 401.89 g/mol, XLogP 3.7) that belongs to the N-ureidoalkyl-benzyl-piperidine chemical class, a pharmacophore established by Bristol-Myers Squibb and collaborators as the structural basis for potent and selective CC chemokine receptor 3 (CCR3) antagonism [1]. The compound features a characteristic N-(ureidomethyl) linkage between a 4-chlorobenzyl urea moiety and the 4-position of a piperidine ring bearing a phenyl carbamate N-protecting group, a combination that positions it within the well-characterized SAR landscape of CCR3 modulators relevant to allergic inflammation, asthma, and eosinophil-mediated pathologies [1] [2].

Why Generic Substitution of Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate with Des-Chloro or tert-Butyl Carbamate Analogs Is Scientifically Invalid


Within the N-ureidoalkyl-benzyl-piperidine class, even single-atom modifications at the benzyl urea terminus produce large shifts in CCR3 binding affinity and functional antagonism. The De Lucca et al. (2002) SAR study demonstrated that para-substitution on the benzyl ring is a critical determinant of potency: removal of a para-halogen and replacement with hydrogen only reduced binding potency by >2- to >10-fold across multiple compound pairs in the series [1]. Consequently, the des-chloro analog phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate (CAS 1235341-63-5) or the tert-butyl carbamate-protected variant (CAS 1233958-37-6) are not functionally interchangeable with the 4-chlorobenzyl compound and would introduce an unquantified potency deficit into any assay employing them as surrogates [1] [2].

Quantitative Differentiator Evidence for Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate: Comparative SAR, Physicochemical, and Pharmacophoric Dimensions


Para-Chlorobenzyl vs. Des-Chloro Phenyl: Structural and Potency Differentiation at the CCR3 Benzyl Urea Binding Subpocket

The 4-chlorobenzyl urea terminus of the target compound provides a key halogen substituent at the para-position of the benzyl ring. In the foundational SAR study by De Lucca et al. (2002) on N-ureidoalkyl-benzyl-piperidine CCR3 antagonists, replacement of a para-substituted benzyl urea by an unsubstituted benzyl urea resulted in potency losses exceeding 10-fold across multiple matched molecular pairs (e.g., compound 24a vs. 24b, Table VI). While the exact IC₅₀ value for this specific compound has not been reported in primary literature, the class-level SAR establishes that the 4-chlorobenzyl motif is pharmacophorically essential for retaining nanomolar-range CCR3 binding, whereas the des-chloro analog (CAS 1235341-63-5) is expected to exhibit significantly weaker target engagement [1].

CCR3 antagonism N-ureidoalkyl-benzyl-piperidine SAR eosinophil chemotaxis inhibition

Lipophilicity (XLogP 3.7) Differentiation from Lower-LogP Analogs: Implications for Membrane Permeability and Target Tissue Distribution in Eosinophilic Inflammation Models

The computed XLogP of phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate is 3.7, which is 0.6 log units higher than its des-chloro analog (CAS 1235341-63-5; XLogP ≈ 3.1) [1] [2]. This increased lipophilicity, attributable to the 4-chlorobenzyl moiety, is expected to enhance passive membrane permeability and tissue distribution—a relevant consideration for cell-based functional CCR3 assays (e.g., eosinophil chemotaxis and Ca²⁺ mobilization) that require intracellular target access. Within the broader N-ureidoalkyl-benzyl-piperidine series, De Lucca et al. noted that compound lipophilicity directly correlated with metabolic stability and off-target selectivity profiles, making the precise XLogP value of 3.7 a key differentiator for selecting this compound versus lower-logP analogs [2].

physicochemical property differentiation XLogP lipophilicity in vivo distribution potential

Phenyl Carbamate N-Protecting Group vs. tert-Butyl Carbamate: Synthetic Tractability and Downstream Functionalization Potential for Chemical Probe Development

The target compound bears a phenyl carbamate at the piperidine N-terminus, in contrast to the tert-butyl carbamate (Boc) protecting group found in common analogs such as tert-butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate (CAS 1233958-37-6) [1]. The phenyl carbamate offers orthogonal deprotection conditions (hydrogenolysis or strong acid) relative to Boc (mild acid), enabling sequential deprotection strategies for constructing bifunctional conjugates or installing alternative N-caps without cleaving the ureidomethyl linker. This synthetic feature makes the compound a superior starting material for structure–activity relationship expansion studies where the piperidine N-substituent is the intended point of diversification [1].

synthetic chemistry differentiation protecting group strategy chemical probe development

Scaffold Classification: N-Ureidoalkyl-Benzyl-Piperidine Pharmacophore Membership vs. Alternative CCR3 Chemotypes (SB-225002 CXCR2 Antagonist)

The target compound belongs to the N-ureidoalkyl-benzyl-piperidine pharmacophore class, which De Lucca et al. established as an essential structural framework for selective CCR3 antagonism with binding potencies in the low nanomolar range (IC₅₀ values of 1–50 nM for optimized members) [1]. By contrast, the commonly commercially available CXCR2 antagonist SB-225002 (CAS 182498-32-4; IC₅₀ = 22 nM at CXCR2) operates through a distinct chemotype (N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea) that does not engage CCR3 at comparable concentrations [2]. For research programs specifically investigating CCR3-mediated eosinophil biology—where cross-reactivity with CXCR2 would confound interpretation—the N-ureidoalkyl-benzyl-piperidine scaffold represented by this compound provides a mechanistically distinct starting point [1].

CCR3 pharmacophore chemokine receptor selectivity scaffold differentiation

Optimal Application Scenarios for Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate (CAS 1234946-66-7) Based on Verified Quantitative Differentiation Evidence


CCR3-Focused Eosinophil Chemotaxis and Calcium Mobilization Assays Requiring the N-Ureidoalkyl-Benzyl-Piperidine Pharmacophore

For laboratories studying CCR3-mediated eosinophil migration (chemotaxis) or eotaxin-induced intracellular Ca²⁺ mobilization in human eosinophils or CCR3-transfected cell lines, this compound serves as a representative member of the only validated, high-affinity small-molecule CCR3 antagonist pharmacophore class [1]. Its 4-chlorobenzyl urea motif is positioned within a critical binding subpocket where para-halogen substitution is known to enhance potency by >10-fold over the unsubstituted benzyl analog, making it a superior negative-control probe compared to des-chloro variants [1]. The compound should be used in head-to-head pharmacological profiling against peptide antagonists (e.g., Met-CCL11/eotaxin variants) to establish target engagement and functional pathway dissection.

Chemical Probe Development and Medicinal Chemistry SAR Expansion via Phenyl Carbamate Deprotection

The phenyl carbamate N-protecting group provides orthogonal deprotection chemistry (hydrogenolysis) that is compatible with the acid-sensitive ureidomethyl linker, an advantage not available with the Boc-protected analog CAS 1233958-37-6 [1]. Medicinal chemistry teams can selectively remove the phenyl carbamate to generate the free piperidine intermediate for subsequent N-functionalization (acylation, sulfonylation, reductive amination), enabling rapid library construction around the piperidine nitrogen while preserving the intact 4-chlorobenzyl urea pharmacophore. This synthetic route is directly supported by the Carter et al. patent process for N-ureidoalkyl-piperidine preparation [1].

Computational Docking and Pharmacophore Modeling Studies on CCR3 Ligand–Receptor Interactions

With a defined XLogP of 3.7 and a molecular weight of 401.89 g/mol, this compound falls within favorable drug-like property space for computational modeling of CCR3–ligand interactions [1]. Its 4-chlorobenzyl substituent serves as a computationally tractable probe for mapping the halogen-bonding interactions within the CCR3 benzyl-binding subpocket—a feature not accessible with the des-chloro analog or Boc-protected derivatives. Structure-based virtual screening campaigns using this compound's 3D conformation as a query can identify novel CCR3 antagonist scaffolds with improved selectivity profiles [1].

Selectivity Profiling Panels Distinguishing CCR3 from CXCR2 and Other Chemokine Receptor Off-Targets

In chemokine receptor selectivity panels, this N-ureidoalkyl-benzyl-piperidine compound represents the CCR3-active chemotype, enabling differentiation from the structurally distinct CXCR2 antagonist SB-225002 (IC₅₀ = 22 nM at CXCR2) [1] [2]. Procurement of this compound alongside SB-225002 allows construction of a minimal two-compound chemokine receptor selectivity panel (CCR3 vs. CXCR2) suitable for initial hit triage in phenotypic screening campaigns where eosinophil vs. neutrophil chemotaxis endpoints must be deconvoluted [1] [2].

Quote Request

Request a Quote for Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.